2-(4-Chloro-2-methylphenoxy)ethanol

Description

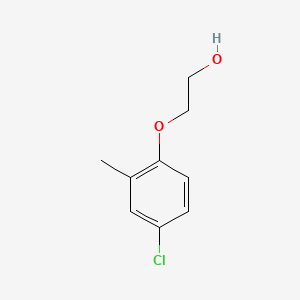

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGPIFYDWVAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189776 | |

| Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36220-29-8 | |

| Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036220298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(4-Chloro-2-methylphenoxy)ethanol (CAS: 36220-29-8)

Disclaimer: Publicly available information on 2-(4-Chloro-2-methylphenoxy)ethanol is limited. Much of the scientific literature focuses on the structurally related and widely used herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide summarizes the available data for CAS number 36220-29-8 and provides general methodologies based on related compounds due to the absence of specific experimental protocols for the target molecule.

Core Compound Properties

This compound, with the CAS number 36220-29-8, is a chemical compound whose specific applications and biological activities are not extensively documented in publicly accessible scientific literature. Its structure suggests it belongs to the phenoxyethanol class of compounds.

Physical and Chemical Data

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| CAS Number | 36220-29-8 |

| Appearance | Not specified |

| Density | 1.198 g/cm³ |

| Boiling Point | 294.5 °C at 760 mmHg |

| Flash Point | 131.9 °C |

| Refractive Index | 1.539 |

| Topological Polar Surface Area | 29.5 Ų |

Synthesis and Experimental Protocols

General Synthesis of Phenoxyethanol Derivatives

The synthesis of phenoxyethanol derivatives, such as the target compound, can be achieved by reacting the corresponding phenol with 2-chloroethanol in the presence of a base.[1]

Experimental Protocol (General):

-

Deprotonation of the Phenol: 4-Chloro-2-methylphenol is dissolved in a suitable solvent (e.g., ethanol, DMF).

-

An equimolar amount of a strong base (e.g., sodium hydroxide, potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

The reaction mixture is typically stirred at room temperature until the formation of the phenoxide is complete.

-

Nucleophilic Substitution: 2-Chloroethanol is added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours to allow the nucleophilic substitution reaction to proceed.

-

Work-up and Purification: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Research in this area is lacking, and therefore, no definitive statements can be made about its pharmacological or toxicological profile.

It is important to distinguish this compound from the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). MCPA acts as a synthetic auxin, leading to uncontrolled growth in susceptible plants.[2] However, the ethanol group in this compound, in place of the acetic acid group in MCPA, would significantly alter its chemical and biological properties. Any assumptions about its biological activity based on MCPA would be purely speculative.

Analytical Methods

Specific analytical methods for the quantitative determination of this compound are not described in the literature. However, general analytical techniques for similar compounds can be applied.

Potential Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This would be a suitable method for the identification and quantification of this compound, given its volatility.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) could also be used for its analysis, particularly for its determination in various matrices.

Diagram of a General Analytical Workflow:

Caption: A general workflow for the analysis of this compound.

Conclusion

This compound (CAS 36220-29-8) is a compound for which there is a notable lack of in-depth technical and biological data in the public domain. While its basic physical and chemical properties can be summarized, there are no specific, validated experimental protocols for its synthesis or analysis, nor are there any studies detailing its biological activity or mechanism of action. The information provided in this guide is based on the limited data available and general chemical principles applicable to related phenoxyethanol derivatives. Further research is required to fully characterize this compound and its potential applications or biological effects.

References

Spectral Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 2-(4-chloro-2-methylphenoxy)ethanol, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent fragments—4-chloro-2-methylphenol and 2-phenoxyethanol analogs—and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.18 | d | 1H | Ar-H (H-6) |

| ~7.08 | dd | 1H | Ar-H (H-5) |

| ~6.85 | d | 1H | Ar-H (H-3) |

| ~4.15 | t | 2H | O-CH₂-CH₂-OH |

| ~3.95 | t | 2H | O-CH₂-CH₂-OH |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~2.10 | t (broad) | 1H | -OH |

Predicted splitting patterns: d = doublet, dd = doublet of doublets, t = triplet, s = singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~154.5 | Ar-C (C-1) |

| ~130.5 | Ar-C (C-3) |

| ~128.0 | Ar-C (C-5) |

| ~126.5 | Ar-C (C-4) |

| ~125.0 | Ar-C (C-2) |

| ~112.0 | Ar-C (C-6) |

| ~69.0 | O-CH₂-CH₂-OH |

| ~61.5 | O-CH₂-CH₂-OH |

| ~16.0 | Ar-CH₃ |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1595, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O-C stretch (aryl ether) |

| 1080 | Strong | C-O stretch (alcohol) |

| 820 | Strong | C-H out-of-plane bend (aromatic) |

| 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 202/204 | [M]⁺ (Molecular ion) |

| 157/159 | [M - C₂H₄OH]⁺ |

| 142/144 | [M - C₂H₄O - H]⁺ |

| 128 | [M - C₂H₄OH - CHO]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 500 MHz spectrometer. Key parameters would include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans would be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra would be acquired on the same spectrometer operating at 125 MHz. A proton-decoupled sequence would be used. Typical parameters would include a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans would be required to obtain a spectrum with an adequate signal-to-noise ratio.

FT-IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The spectrum would be recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr plates or the solvent would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source via a direct insertion probe or a gas chromatograph (GC).

-

Ionization: Electron ionization at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

Visualizations

Logical Workflow for Spectral Analysis

Caption: Workflow for the spectral analysis of a synthesized compound.

Predicted Mass Spectral Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

"2-(4-Chloro-2-methylphenoxy)ethanol" solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-chloro-2-methylphenoxy)ethanol (CAS No: 36220-29-8). Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a qualitative assessment of its expected solubility based on its chemical structure and the properties of analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine the solubility of this compound in various solvents.

Introduction

This compound is a chemical compound with potential applications in various fields of research and development. Understanding its solubility is a critical parameter for its handling, formulation, and application in experimental studies. This guide aims to provide the foundational knowledge for researchers to effectively work with this compound.

Physicochemical Properties

While specific solubility data is not widely published, some key physicochemical properties of this compound have been reported and are summarized in the table below. These properties can help in predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 36220-29-8 | [1] |

| Molecular Formula | C9H11ClO2 | [1] |

| Molecular Weight | 186.63 g/mol | [2] |

| Density | 1.198 g/cm³ | [1] |

| Boiling Point | 294.5 °C at 760 mmHg | [1] |

| Flash Point | 131.9 °C | [1] |

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structure. The molecule possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an ether linkage introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the chlorinated aromatic ring and the methyl group contribute to its non-polar character, indicating likely solubility in organic solvents.

For a qualitative comparison, the related compound 2-phenoxyethanol is slightly soluble in water and miscible with acetone, alcohol, and glycerol.[3][4][5][6][7] Given the structural similarity, this compound is expected to exhibit comparable solubility, likely being sparingly soluble in water and more soluble in polar organic solvents. The presence of the chloro and methyl substituents on the aromatic ring may slightly decrease its polarity compared to 2-phenoxyethanol, potentially leading to lower water solubility and enhanced solubility in less polar organic solvents.

Another structurally related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA) , is noted to be insoluble in water.[8] However, the carboxylic acid functional group in MCPA significantly differs in polarity and acidity from the hydroxyl group in this compound, making direct solubility comparisons less reliable.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

Protocol 1: Qualitative Solubility Test

This protocol provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

Test compound (this compound)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of the test compound into a small test tube.[9]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[9]

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[9][10]

-

Visually inspect the solution to determine if the compound has dissolved completely. A compound is considered soluble if no solid particles are visible.

-

Record the observation as soluble, partially soluble, or insoluble.

-

If the compound is soluble in water, the pH of the solution can be tested with litmus paper to determine its acidic or basic nature.[11]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound

-

Chosen solvent

-

Screw-capped vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of the solid test compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

-

Filter the supernatant to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of a compound.

This guide provides a starting point for researchers working with this compound. While quantitative solubility data is not currently available in the public domain, the provided protocols and qualitative assessment will aid in the design of experiments and the development of formulations involving this compound.

References

- 1. echemi.com [echemi.com]

- 2. 36220-29-8 this compound AKSci 2827CA [aksci.com]

- 3. himedialabs.com [himedialabs.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 2-Phenoxyethanol (EPH) cas no. 122-99-6 | UniVOOK Chemical [univook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. specialchem.com [specialchem.com]

- 8. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

"2-(4-Chloro-2-methylphenoxy)ethanol" material safety data sheet (MSDS)

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)ethanol

This technical guide provides a comprehensive overview of the chemical this compound, intended for researchers, scientists, and professionals in drug development. It consolidates critical data from various sources into a structured format, including physical and chemical properties, toxicological information, and safety protocols.

Chemical Identification and Properties

This compound is a chemical compound with the CAS number 36220-29-8.[1] Its molecular formula is C9H11ClO2.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 186.64 g/mol | [1] |

| Exact Mass | 186.045 Da | [1] |

| Density | 1.198 g/cm³ | [1] |

| Boiling Point | 294.5°C at 760 mmHg | [1] |

| Flash Point | 131.9°C | [1] |

| Refractive Index | 1.539 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| XLogP3 | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Hazard Identification and Classification

The hazard classification for a related compound, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] While this is not the exact same molecule, it suggests that caution should be exercised when handling phenoxy-based compounds.

dot

Toxicological Data

Toxicological data for the closely related compound, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, provides insight into the potential hazards.

Table 2: Acute Toxicity Data for a Related Compound

| Route | Species | Test | Value | Source |

| Oral | Rat | LD50 | 1420 mg/kg | [2] |

| Skin | Rat | LD50 | >4 g/kg | [2] |

| Inhalation | Rat | LC50 | 3000 mg/m³ | [2] |

| Intraperitoneal | Rat | LD50 | 870 mg/kg | [2] |

Experimental Protocols

First Aid Measures

A standardized workflow for first aid is crucial when handling potentially hazardous chemicals.

dot

Handling and Storage

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Ensure adequate ventilation to avoid inhalation of vapors.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Keep away from heat, sparks, and open flames.[4][5]

Spill and Disposal

In the event of a spill, a clear and logical response is necessary to ensure safety and minimize environmental contamination.

dot

-

Spill Response : For a spill, remove all sources of ignition.[4][5] Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal.[6]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Avoid release to the environment.[2]

Conclusion

While comprehensive data on this compound is limited, the available information, supplemented with data from structurally similar compounds, allows for a foundational understanding of its properties and potential hazards. The provided tables and diagrams offer a clear and concise reference for laboratory professionals. It is imperative to handle this chemical with care, adhering to standard safety protocols to mitigate risks. Further research into the specific toxicological profile and biological effects of this compound is warranted.

References

Physicochemical Properties of 2-(4-Chloro-2-methylphenoxy)ethanol

An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Chloro-2-methylphenoxy)ethanol

Executive Summary

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of this compound. It has been observed that while basic physicochemical data for this specific compound are available, a significant gap exists in the public domain regarding experimentally determined thermodynamic properties such as heat capacity, enthalpy of formation, and Gibbs free energy of formation.

To address this, the guide also presents available thermodynamic data for structurally analogous compounds. This comparative data provides valuable context and a basis for estimation. Furthermore, this document details common experimental methodologies for determining key thermodynamic properties, drawing from research on these related molecules. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermodynamic landscape of this and similar chemical entities.

The following table summarizes the available physicochemical and computed properties for this compound (CAS No: 36220-29-8).

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₂ | [1] |

| Molecular Weight | 186.64 g/mol | [1] |

| Exact Mass | 186.045 g/mol | [1] |

| Density | 1.198 g/cm³ | [1] |

| Boiling Point | 294.5 °C at 760 mmHg | [1] |

| Flash Point | 131.9 °C | [1] |

| Refractive Index | 1.539 | [1] |

| XLogP3 | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Thermodynamic Data of Analogous Compounds

Due to the scarcity of experimental thermodynamic data for the target compound, this section provides data for structurally similar molecules. This information can be useful for estimating the properties of this compound.

Table 2.1: Thermodynamic Properties of 2-(2,4-dichlorophenoxy)ethanol (CAS: 120-67-2)

| Property | Value | Unit | Source |

| Enthalpy of Formation (Joback Method) | -310.79 | kJ/mol | [2] |

| Gibbs Free Energy of Formation (Joback Method) | -156.05 | kJ/mol | [2] |

| Enthalpy of Fusion (Joback Method) | 23.41 | kJ/mol | [2] |

| Enthalpy of Vaporization (Joback Method) | 64.86 | kJ/mol | [2] |

| Ideal Gas Heat Capacity (Cpg) at 608.54 K (Joback Method) | 289.62 | J/mol·K | [2] |

Table 2.2: Thermodynamic Properties of 2-Chloroethanol (CAS: 107-07-3)

| Property | Value | Unit | Source |

| Enthalpy of Formation (liquid) at 298.15 K | -314.91 ± 0.53 | kJ/mol | [3] |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for this compound are not available, the following methodologies are commonly employed for the characterization of related organic compounds and are detailed in the cited literature.

3.1. Measurement of Density, Viscosity, and Refractive Index

A common method for the simultaneous measurement of density (ρ), dynamic viscosity (η), and kinematic viscosity (υ) is the use of a combined vibrating-tube densimeter and viscometer, such as a Stabinger SVM 3000.[4]

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample to determine its density. Viscosity is determined by measuring the torque required to rotate a magnet in the sample at a constant speed.

-

Procedure:

-

Calibrate the instrument using reference standards with known density and viscosity, such as air, water, and decane.[4]

-

Inject the pure sample or binary mixture into the measurement cell.

-

Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 298.15 K and 313.15 K).[4]

-

Record the density and viscosity values provided by the instrument.

-

Expanded uncertainties for these measurements are typically in the range of 0.0005 g·cm⁻³ for density and 0.01 mPa·s for viscosity.[4]

-

Refractive index (nD) is often measured using a digital Abbe refractometer.

-

Procedure:

3.2. Determination of Excess Molar Enthalpy (HE)

Excess molar enthalpy, a measure of the heat absorbed or released upon mixing two components, can be determined using a flow microcalorimeter.

-

Principle: The instrument measures the heat change that occurs when two liquids are mixed in a controlled manner.

-

Procedure:

-

Two pumps deliver the pure components at known and controlled flow rates into a mixing cell.

-

The heat generated or absorbed by the mixing process is detected by a thermopile.

-

The excess enthalpy is calculated by dividing the measured thermal power by the total molar flow rate.[4]

-

Data for binary mixtures are often fitted to the Redlich-Kister equation to determine the fitting parameters.[4]

-

3.3. Solubility Measurement

The solubility of a compound in various solvents can be determined using an isothermal method, often aided by a laser detecting system to observe the point of dissolution.[5]

-

Principle: A known amount of solute is added to a known amount of solvent, and the mixture is heated until the solid completely dissolves. The temperature of dissolution is recorded.

-

Procedure:

-

Prepare mixtures of the solute in the desired solvent(s) at various concentrations in sealed test tubes.

-

Place the test tube in a jacketed vessel connected to a thermostat.

-

Stir the mixture continuously.

-

Slowly heat the solution while monitoring for the disappearance of solid particles using a laser beam passed through the solution.

-

The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that concentration.

-

The experimental data can then be correlated with thermodynamic models such as the modified Apelblat equation or the Buchowski-Ksiazczak λh equation.[5] The dissolution enthalpy, entropy, and Gibbs free energy can be predicted from the temperature dependence of solubility using the van't Hoff and Gibbs equations.[5]

-

Data Acquisition and Analysis Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a chemical compound.

References

Unveiling the Research Potential of 2-(4-Chloro-2-methylphenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chloro-2-methylphenoxy)ethanol, a substituted phenoxyethanol derivative, represents a promising yet underexplored molecule with significant potential in various research and development sectors. While its close analog, (4-Chloro-2-methylphenoxy)acetic acid (MCPA), is a well-documented herbicide, the ethanol derivative remains largely uncharacterized. This technical guide consolidates the available information on related compounds to project the potential research applications of this compound, with a primary focus on its putative antifungal activity. This document provides a foundational platform for researchers interested in exploring the synthesis, biological activity, and mechanism of action of this compound, complete with detailed experimental protocols and data presentation to facilitate future investigations.

Introduction

Phenoxyethanol and its derivatives are a class of compounds recognized for their broad-spectrum antimicrobial properties. They are widely utilized as preservatives in cosmetics, pharmaceuticals, and industrial applications. The structural similarity of this compound to known antimicrobial agents, such as 2-phenoxyethanol and 2-(4-chlorophenoxy)ethanol, strongly suggests its potential as a bioactive molecule. This guide aims to provide a comprehensive overview of the core chemical information, potential biological activities, and detailed experimental frameworks to stimulate and guide research into this intriguing compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research. The following table summarizes its key attributes.

| Property | Value | Reference |

| CAS Number | 36220-29-8 | [1] |

| Molecular Formula | C₉H₁₁ClO₂ | [1] |

| Molecular Weight | 186.64 g/mol | [1] |

| Boiling Point | 294.5 °C at 760 mmHg | [1] |

| Density | 1.198 g/cm³ | [1] |

| Refractive Index | 1.539 | [1] |

| Flash Point | 131.9 °C | [1] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Potential Research Applications: Antifungal Activity

The most promising area of research for this compound lies in its potential as an antifungal agent. This hypothesis is built upon the established antifungal properties of structurally similar molecules.

Rationale Based on Structural Analogs

-

2-Phenoxyethanol: This widely used preservative exhibits broad-spectrum activity against various bacteria and fungi.[2][3][4] Its mechanism of action is believed to involve the disruption of microbial cell membranes.

-

2-(4-chlorophenoxy)ethanol: This compound is specifically recognized for its antifungal activities.[5] The presence of a chlorine atom on the phenyl ring is a common feature in many antimicrobial compounds, often enhancing their efficacy.

The structure of this compound, featuring both the phenoxyethanol backbone and a chlorinated phenyl ring, suggests that it may possess potent antifungal properties, potentially with an enhanced spectrum of activity or efficacy compared to its non-chlorinated or non-methylated counterparts.

Proposed Mechanism of Action

The primary mechanism of action for phenoxyethanol-based antifungal agents is the disruption of the fungal cell membrane's integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocols

To facilitate research into this compound, this section provides detailed, adaptable protocols for its synthesis and the evaluation of its antifungal activity.

Synthesis of this compound

This protocol is adapted from the general synthesis of phenoxyethanol derivatives.

Materials:

-

4-Chloro-2-methylphenol

-

2-Chloroethanol or Ethylene Carbonate

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Dimethylformamide (DMF), Ethanol, or water)

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure (using 2-Chloroethanol):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2-methylphenol and a molar equivalent of sodium hydroxide in a suitable solvent (e.g., ethanol).

-

Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

-

Add a molar equivalent of 2-Chloroethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Culture medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the culture medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Predicted Efficacy: Comparative Data

While specific quantitative data for this compound is not yet available, the following table presents the known antifungal activity of related compounds to provide a benchmark for expected efficacy.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Phenoxyethanol | Candida albicans | ~3200 | [6] (as ppm which is roughly µg/mL in aqueous solution) |

| 2-Phenoxyethanol | Aspergillus niger | >10000 | [6] (as ppm) |

| This compound | (Predicted) | < 3200 | Hypothesized based on structural features |

Future Directions and Conclusion

This compound is a compound with considerable, yet untapped, research potential, particularly in the field of antifungal drug discovery. The structural similarities to known antimicrobial agents provide a strong rationale for its investigation. This technical guide offers a starting point for researchers by providing essential chemical data, proposing a primary research application, and detailing robust experimental protocols for its synthesis and biological evaluation.

Future research should focus on:

-

Synthesis and characterization: Confirming the proposed synthesis routes and fully characterizing the compound.

-

Broad-spectrum antimicrobial screening: Evaluating its activity against a wide range of fungal and bacterial pathogens.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.

-

Toxicity and safety profiling: Assessing its cytotoxic effects on mammalian cell lines to determine its therapeutic index.

The exploration of this compound could lead to the development of novel antifungal agents, preservatives, or other valuable chemical entities. The information and protocols provided herein are intended to catalyze such research endeavors.

References

- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ifyber.com [ifyber.com]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methylphenoxy)ethanol, including its chemical properties, a detailed experimental protocol for its synthesis based on the Williamson ether synthesis, and a review of the biological activities of structurally related compounds.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₁₁ClO₂. The following table summarizes its key physical and chemical properties.

| Property | Value |

| CAS Number | 36220-29-8 |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Density | 1.198 g/cm³ |

| Boiling Point | 294.5 °C at 760 mmHg |

| Refractive Index | 1.539 |

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-chloro-2-methylphenol (sodium 4-chloro-2-methylphenoxide) is reacted with 2-chloroethanol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-chloro-2-methylphenol

-

Sodium hydroxide (NaOH)

-

2-Chloroethanol

-

Anhydrous ethanol (solvent)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (HCl) (for neutralization)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Preparation of the Alkoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-chloro-2-methylphenol in anhydrous ethanol.

-

To this solution, add one molar equivalent of sodium hydroxide.

-

The mixture is stirred at room temperature until the 4-chloro-2-methylphenol is completely converted to its sodium salt, sodium 4-chloro-2-methylphenoxide.

-

-

Ether Synthesis:

-

To the freshly prepared alkoxide solution, add one molar equivalent of 2-chloroethanol.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in diethyl ether and washed sequentially with water, a dilute solution of hydrochloric acid (to neutralize any unreacted alkoxide), and a saturated sodium bicarbonate solution.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the diethyl ether is evaporated to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

-

Reaction Visualization

Figure 1: Williamson Ether Synthesis of the target compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the two sets of methylene protons of the ethanol moiety. The chemical shifts and splitting patterns would be characteristic of the specific electronic environment of each proton. |

| ¹³C NMR | Resonances for the aromatic carbons (with distinct shifts for the carbon atoms attached to chlorine, oxygen, and the methyl group), the methyl carbon, and the two carbons of the ethanol side chain. |

| IR | Characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, aromatic C-H and C=C stretching, and a broad O-H stretching band from the terminal hydroxyl group. |

| Mass Spec | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.64 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve cleavage of the ether linkage and the ethanol side chain. |

Biological Activity and Toxicology (Based on Related Compounds)

Direct experimental data on the biological activity of this compound is limited in the public domain. However, insights can be drawn from the known activities of structurally similar compounds.

Antifungal Activity

The related compound, 2-(4-chlorophenoxy)ethanol, is known to possess antifungal properties. It is plausible that this compound may also exhibit similar activity. The presence of the chlorophenoxy moiety is a common feature in many antimicrobial agents. Further research would be required to confirm and quantify any antifungal effects.

Potential Toxicological Profile

The toxicology of the closely related and widely used herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), has been extensively studied. While this compound is not a herbicide, the shared chemical backbone suggests that some toxicological properties might be similar. It is important to note that the ethanol side chain in the target compound will significantly alter its pharmacokinetic and pharmacodynamic properties compared to the acetic acid side chain of MCPA. Any toxicological assessment would require specific studies on this compound.

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of this compound.

Figure 2: General workflow for biological screening.

Conclusion

This technical guide has provided a detailed overview of this compound, including its physicochemical properties and a proposed synthetic route via the Williamson ether synthesis. While direct biological data is limited, the structural similarity to known antifungal agents and the well-studied toxicological profile of related compounds provide a basis for future research. The provided experimental framework and workflow diagrams offer a starting point for researchers interested in exploring the synthesis and biological potential of this compound. Further experimental validation is necessary to fully characterize its properties and potential applications.

"2-(4-Chloro-2-methylphenoxy)ethanol" discovery and history

An in-depth analysis of the phenoxyalkanoic acid derivative, 2-(4-Chloro-2-methylphenoxy)ethanol, reveals a significant disparity in available research compared to its close analogue, the widely documented herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This guide presents the available data for this compound and provides a comprehensive technical overview of the discovery, history, and scientific understanding of MCPA, which is likely the intended subject of interest for researchers in this field.

This compound: A Cursory Overview

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 36220-29-8 |

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 186.64 g/mol |

| Boiling Point | 294.5°C at 760 mmHg |

| Density | 1.198 g/cm³ |

| Refractive Index | 1.539 |

| Flash Point | 131.9°C |

Due to the limited information available for this compound, the remainder of this guide will focus on the closely related and historically significant compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA).

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A Comprehensive Technical Guide

MCPA is a prominent phenoxy herbicide that has been in extensive use since its introduction in the mid-20th century for the selective control of broad-leaf weeds in agriculture.[2]

Discovery and History

The journey to the discovery of MCPA began in 1936 at the Jealott's Hill research center of Imperial Chemical Industries (ICI).[2] Researchers were investigating the effects of auxins, a class of plant hormones, on plant growth with the goal of developing a method to eliminate weeds without damaging cereal crops.

A pivotal breakthrough occurred in 1940 when William Templeman discovered that high concentrations of indole-3-acetic acid (IAA), a naturally occurring auxin, could halt the growth of and ultimately kill broadleaf plants.[2] This finding spurred further research into synthetic auxins, leading to the identification of MCPA as a highly effective and selective herbicide.[2]

The development of MCPA took place during World War II, and as a result, the research was subject to wartime secrecy. This led to a scenario of multiple independent discoveries. Four research groups were working on similar compounds concurrently in the United Kingdom and the United States: the ICI team, a group at Rothamsted Research in the UK, researchers at the American Chemical Paint Company, and a team led by Ezra Kraus and John W. Mitchell in the United States.[2]

Despite the parallel research efforts, ICI filed a patent application for both MCPA and the related herbicide 2,4-D on April 7, 1941, in the UK.[2] The first public disclosure of this new class of herbicides in the open scientific literature was a 1945 publication by Slade, Templeman, and Sexton.[2] ICI made the strategic decision to commercialize MCPA, influenced by their ready access to the precursor 2-methyl-4-chlorophenol. Following successful and extensive field trials, MCPA was first made available to farmers in the UK in 1946 as a 1% dust formulation.[2]

Physicochemical Properties of MCPA

The physical and chemical characteristics of MCPA are well-documented and are crucial for its formulation and application as a herbicide.

| Property | Value | Reference |

| CAS Number | 94-74-6 | [2] |

| Molecular Formula | C9H9ClO3 | [2][3] |

| Molar Mass | 200.62 g·mol−1 | [2][3] |

| Appearance | White to light brown solid | [2][3] |

| Density | 1.18-1.21 g/cm³ | [2] |

| Melting Point | 114 to 118 °C | [2] |

| Solubility in water | 825 mg/L (at 23 °C) | [2] |

Experimental Protocols: Synthesis of MCPA

The synthesis of MCPA can be achieved through several methods. The traditional and most common industrial synthesis involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid. An alternative route involves the direct chlorination of 2-methylphenoxyacetic acid.

Method 1: Condensation of 2-methyl-4-chlorophenol and Chloroacetic Acid

This protocol is based on the well-established industrial synthesis method.[2][4]

Materials:

-

2-methyl-4-chlorophenol (4-chloro-o-cresol)

-

Chloroacetic acid (ClCH₂CO₂H)

-

Strong base (e.g., sodium hydroxide)

-

Water

-

Mineral acid (e.g., hydrochloric acid or sulfuric acid) for acidification

-

Organic solvent (e.g., toluene or xylene) for extraction (optional)

Procedure:

-

A solution of the strong base in water is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and temperature control.

-

2-methyl-4-chlorophenol is added to the alkaline solution and stirred until it dissolves to form the corresponding phenoxide salt.

-

Chloroacetic acid is then added to the reaction mixture.

-

The mixture is heated to reflux temperature and maintained under these conditions with continuous stirring to facilitate the condensation reaction.

-

After the reaction is complete (monitored by a suitable analytical technique such as HPLC), the mixture is cooled.

-

(Optional) The reaction mixture can be extracted with an organic solvent at a neutral pH to remove any unreacted 2-methyl-4-chlorophenol.

-

The aqueous phase, containing the sodium salt of MCPA, is then acidified with a mineral acid (e.g., HCl or H₂SO₄).

-

The acidification causes the MCPA to precipitate out of the solution as a solid.

-

The precipitated MCPA is collected by filtration, washed with water to remove any remaining salts and acid, and then dried.

Method 2: Catalytic Chlorination of 2-methylphenoxyacetic acid

This method provides an alternative route to MCPA, starting from 2-methylphenoxyacetic acid.[5]

Materials:

-

2-methylphenoxyacetic acid (MPA)

-

Chlorinating agent (e.g., chlorine gas)

-

Catalyst (e.g., imidazole ionic liquid)

-

Organic solvent (optional)

Procedure:

-

2-methylphenoxyacetic acid is dissolved in a suitable solvent or used neat in the reaction vessel.

-

The catalyst is added to the reaction mixture.

-

The chlorinating agent is then introduced into the mixture under controlled temperature and pressure.

-

The reaction is allowed to proceed until the desired level of chlorination is achieved, with the primary product being 2-methyl-4-chlorophenoxyacetic acid.

-

Upon completion of the reaction, the solid MCPA product is isolated by filtration.

Mechanism of Action and Signaling Pathways

MCPA functions as a synthetic auxin, mimicking the action of the natural plant growth hormone indole-3-acetic acid (IAA).[2] This mimicry leads to a cascade of events within susceptible plants, primarily broad-leaf species, resulting in uncontrolled and disorganized growth that ultimately leads to the plant's death.[2][6] The herbicide is absorbed through the leaves and translocated to the meristematic tissues, where active cell division and growth occur.[2] At a molecular level, MCPA influences the levels of RNA and DNA polymerase and affects the activity of enzymes involved in normal plant growth and development.[6]

Caption: Proposed mechanism of action for MCPA as a synthetic auxin herbicide.

Toxicology Summary

The toxicological profile of MCPA has been evaluated in various animal studies. The primary target organs for toxicity are the liver and kidneys.[7][8]

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Findings | Reference |

| 1-Year Oral Study | Dog | 0.15 mg/kg/day | 0.75 mg/kg/day | Renal toxicity at higher doses, characterized by elevated serum creatinine, urea, and potassium. | [7] |

| 90-Day Feeding Study | Dog | 1 mg/kg/day | - | Based on the absence of kidney effects seen at higher doses in other studies. | [7] |

| 90-Day Feeding Study | Rat | 2.5 mg/kg/day | 5 mg/kg/day | Increased relative kidney weights at the LOAEL. | [7] |

| 4-Week Oral Study | Rat | - | 2000 ppm (dietary) | Reduced food consumption and body weight gain (females); liver and kidney identified as target organs. | [8] |

| Two-Generation Reproductive Study | Rat | - | - | No effects on reproduction at doses up to 450 ppm in the diet. | [7] |

Genotoxicity: MCPA has been assessed in a range of in vitro and in vivo genotoxicity assays. The weight of evidence from these studies indicates that MCPA is not genotoxic in vivo.[9] It is non-mutagenic in bacterial and mammalian cell gene mutation assays.[9] While some clastogenicity was observed in vitro in human peripheral lymphocytes, this occurred at high, cytotoxic concentrations and is likely a non-specific effect.[9] In vivo studies, such as the mouse bone marrow micronucleus assay, have shown no evidence of clastogenicity.[9] These findings are consistent with the lack of carcinogenicity observed in long-term feeding studies in rats and mice.[9]

References

- 1. echemi.com [echemi.com]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]

- 5. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 6. waterquality.gov.au [waterquality.gov.au]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chloro-2-methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chloro-2-methylphenoxy)ethanol from 4-chloro-2-methylphenol. The described protocol is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. These application notes include detailed experimental procedures, safety precautions, and methods for the purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a substituted phenoxy group linked to an ethanol moiety, makes it a valuable intermediate for the development of more complex molecules. The synthesis of this compound is efficiently achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (4-chloro-2-methylphenol) to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide (2-chloroethanol) in an SN2 reaction to form the desired ether.[1][2]

The selection of a primary alkyl halide, such as 2-chloroethanol, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination reactions that can occur with secondary and tertiary alkyl halides.[1][2] The use of a strong base, like sodium hydroxide, facilitates the deprotonation of the phenolic hydroxyl group, which is more acidic than that of aliphatic alcohols.

Reaction and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of this compound

Image of the chemical reaction showing 4-chloro-2-methylphenol reacting with 2-chloroethanol in the presence of NaOH to yield this compound and NaCl and H2O.

The reaction proceeds via the following steps:

-

Deprotonation: The hydroxide ion (from NaOH) deprotonates the acidic hydroxyl group of 4-chloro-2-methylphenol to form the sodium 4-chloro-2-methylphenoxide.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This occurs via an SN2 mechanism, leading to the formation of an ether bond and the displacement of the chloride ion.

Experimental Protocol

This protocol is adapted from analogous Williamson ether syntheses and is designed for the safe and efficient laboratory-scale preparation of this compound.

3.1. Materials and Equipment

| Material | Grade | Supplier |

| 4-Chloro-2-methylphenol | Reagent | Sigma-Aldrich |

| 2-Chloroethanol | Reagent | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | Pellets, 97%+ | Fisher Scientific |

| Diethyl ether | Anhydrous | VWR |

| Hydrochloric acid (HCl) | 2 M solution | J.T. Baker |

| Sodium chloride (NaCl) | Saturated solution (brine) | Laboratory prepared |

| Anhydrous magnesium sulfate (MgSO4) | Granular | Acros Organics |

| Round-bottom flask (250 mL) | Pyrex | |

| Reflux condenser | Pyrex | |

| Heating mantle with stirrer | VWR | |

| Separatory funnel (250 mL) | Kimble | |

| Rotary evaporator | Büchi | |

| Standard glassware and consumables |

3.2. Safety Precautions

-

4-Chloro-2-methylphenol: Harmful if swallowed and causes skin irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[3]

-

2-Chloroethanol: Toxic in contact with skin and if swallowed. Causes serious eye irritation. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE, including gloves and safety goggles.

-

Diethyl Ether: Extremely flammable. Keep away from ignition sources. Work in a well-ventilated area.

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this experiment. All procedures should be carried out in a certified chemical fume hood.

3.3. Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.26 g (0.1 mol) of 4-chloro-2-methylphenol in 100 mL of a 30% (w/v) aqueous sodium hydroxide solution.

-

Addition of 2-Chloroethanol: To the stirred solution, add 8.05 g (0.1 mol) of 2-chloroethanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 100-110 °C using a heating mantle and maintain it under reflux with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of 2 M hydrochloric acid, followed by 50 mL of water, and finally with 50 mL of saturated sodium chloride solution (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

4.1. Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 4-Chloro-2-methylphenol | 142.58 | 195-196 | 1.228 |

| 2-Chloroethanol | 80.51 | 128.7 | 1.213 |

| This compound | 186.63 | 294.5 (at 760 mmHg) | 1.198 |

4.2. Expected Yield

Based on analogous Williamson ether syntheses, the expected yield of the purified product is in the range of 85-95%.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the ethanol moiety. The integration of these signals should correspond to the number of protons in each environment.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the two methylene carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the O-H stretching of the terminal hydroxyl group.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (186.63 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical progression of the chemical transformations in the Williamson ether synthesis.

Caption: Logical flow of the Williamson ether synthesis.

References

Application Notes and Protocols for the Quantification of 2-(4-Chloro-2-methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Chloro-2-methylphenoxy)ethanol in various matrices. The following methods are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.

Overview

This compound is a niche organic molecule with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification is crucial for quality control, impurity profiling, and stability studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging the hydrophobic nature of the molecule.

2.1.1. Quantitative Data Summary (HPLC)

The following table summarizes the expected quantitative performance of the proposed HPLC method. These values are derived from methods for similar phenoxyethanol derivatives and should be validated for the specific application.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity Range | 0.2 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Recovery | 98 - 102% |

| Precision (RSD) | < 2% |

2.1.2. Experimental Protocol: HPLC-UV Analysis

This protocol details the steps for the quantification of this compound using HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

This compound reference standard

-

Sample diluent (Mobile phase)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.2, 1, 5, 10, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

Record the chromatograms and integrate the peak area of the analyte.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling.

2.2.1. Quantitative Data Summary (GC-MS)

The following table outlines the expected quantitative performance for a GC-MS method. These values are based on the analysis of similar chlorophenoxy compounds and should be confirmed through method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.01 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Recovery | 95 - 105% |

| Precision (RSD) | < 5% |

2.2.2. Experimental Protocol: GC-MS Analysis

This protocol provides a detailed methodology for the quantification of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole)

-

Autosampler

Chromatographic and Mass Spectrometric Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion or a major fragment).

-

Qualifier Ions: To be determined from the mass spectrum of the reference standard.

-

Reagents and Materials:

-

Methanol or Ethyl Acetate (GC grade)

-

This compound reference standard

-

Internal standard (e.g., a structurally similar, deuterated compound, if available)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in the chosen solvent at 1 mg/mL.

-

If using an internal standard, prepare a stock solution of the internal standard.

-

Prepare a series of calibration standards by diluting the reference standard stock solution and adding a constant amount of the internal standard to each.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of the solvent.

-

Add the internal standard to the sample solution.

-

Vortex and, if necessary, centrifuge the sample.

-

Transfer an aliquot of the clear supernatant to a GC vial.

-

-

Analysis:

-

Inject the calibration standards and sample solutions into the GC-MS system.

-

Acquire the data in SIM mode.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Construct a calibration curve by plotting the peak area ratio of the standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Visualizations

The following diagrams illustrate the logical workflows for the analytical methods described.

Caption: Workflow for HPLC-UV analysis.

Application Note: HPLC-UV Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(4-Chloro-2-methylphenoxy)ethanol. This compound is a potential impurity or metabolite associated with the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). The described method is designed for researchers, scientists, and professionals in drug development and quality control, offering a straightforward and reproducible protocol for the determination of this analyte in various sample matrices.

Introduction

This compound is a chemical intermediate and a potential impurity in the manufacturing of the widely used herbicide MCPA. Its detection and quantification are crucial for ensuring the purity of MCPA formulations and for environmental and toxicological studies. This document provides a detailed protocol for a reversed-phase HPLC-UV method, which is a common and accessible analytical technique in most laboratories. The method is based on the well-established analytical procedures for related phenoxy herbicides and has been adapted for the specific properties of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Analytical Standard: A certified reference standard of this compound is required for calibration.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: HPLC grade phosphoric acid or formic acid for mobile phase pH adjustment.

Chromatographic Conditions

A reliable starting point for the analysis is a reversed-phase separation using a C18 column. The following conditions are recommended and can be further optimized for specific matrices and instrumentation.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 50% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 275 nm |

Note: The UV detection wavelength of 275 nm is proposed based on the chromophore of the molecule, which is similar to MCPA that has a maximum absorption around 279 nm.[1] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for this compound.

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. A generic solid-phase extraction (SPE) protocol for water samples is provided below.

-

Sample Collection: Collect the sample in a clean, appropriate container.

-

pH Adjustment: Acidify the sample to a pH of approximately 3 using a suitable acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3).

-

Sample Loading: Load a specific volume of the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of acidified water to remove interferences.

-

Elution: Elute the analyte from the cartridge with a small volume of acetonitrile or methanol.

-

Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.

Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of this HPLC-UV method. These are typical values for similar analytical methods and should be confirmed through a full method validation study.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy/Recovery (%) | 95 - 105% |

| Retention Time (approx.) | 5 - 8 minutes |

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using the described HPLC-UV method.

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and accessible approach for the quantitative analysis of this compound. The protocol is based on established analytical principles for related compounds and can be readily implemented in a laboratory with standard HPLC instrumentation. For optimal results, a full method validation should be performed according to the specific requirements of the analysis.

References

Application Note: GC-MS Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-(4-Chloro-2-methylphenoxy)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is of interest as a potential impurity or metabolite related to the widely used phenoxy herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). The methodology presented herein provides a robust framework for the sensitive and selective detection of this analyte in various matrices. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis.

Introduction

This compound is a chemical intermediate and a potential metabolite of the phenoxy herbicide MCPA. Due to the widespread use of MCPA in agriculture, there is a growing need to monitor for related compounds in environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification. This application note provides a detailed protocol for the analysis of this compound, which can be adapted for various research and drug development applications.

Experimental Protocols

Reagents and Materials

-